(Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene
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Overview
Description
(Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene: is an organic compound with the molecular formula C23H38O2 It is characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3, and a (Z)-pentadec-10-enyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene can be synthesized through several methods. One common approach involves the methylation of resorcinol (1,3-dihydroxybenzene) using dimethyl sulfate in the presence of a weak aqueous alkali. This reaction produces 1,3-dimethoxybenzene, which can then undergo further reactions to introduce the (Z)-pentadec-10-enyl group .
Industrial Production Methods: Industrial production of 1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene typically involves large-scale methylation processes using methanol and resorcinol with potassium hydrosulfate or sodium naphthalene sulfonate as dehydrating agents . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the (Z)-pentadec-10-enyl chain play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1,3-Dimethoxybenzene: Lacks the (Z)-pentadec-10-enyl group, making it less complex and with different reactivity.
1,3-Dimethoxy-5-(pentadec-1-enyl)benzene: Similar structure but with a different position of the double bond in the alkyl chain.
Uniqueness: (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene is unique due to the presence of the (Z)-pentadec-10-enyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
CAS No. |
34809-61-5 |
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Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h7-8,18-20H,4-6,9-17H2,1-3H3/b8-7- |
InChI Key |
VNUMDBCQWDYHOF-FPLPWBNLSA-N |
SMILES |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Synonyms |
(Z)-1,3-Dimethoxy-5-(10-pentadecenyl)benzene; 1,3-Dimethoxy-5-(10Z)-10-pentadecen-1-ylbenzene; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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